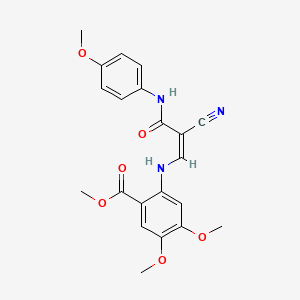

(Z)-methyl 2-((2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)amino)-4,5-dimethoxybenzoate

Description

The compound “(Z)-methyl 2-((2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)amino)-4,5-dimethoxybenzoate” is a structurally complex benzoate ester derivative characterized by a conjugated ene system (Z-configuration), cyano, methoxy, and (4-methoxyphenyl)amino substituents.

Properties

IUPAC Name |

methyl 2-[[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]amino]-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c1-27-15-7-5-14(6-8-15)24-20(25)13(11-22)12-23-17-10-19(29-3)18(28-2)9-16(17)21(26)30-4/h5-10,12,23H,1-4H3,(H,24,25)/b13-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIVZPAWIJLASQ-SEYXRHQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=CNC2=CC(=C(C=C2C(=O)OC)OC)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C(=C\NC2=CC(=C(C=C2C(=O)OC)OC)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 2-((2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)amino)-4,5-dimethoxybenzoate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the context of anticancer and antibacterial properties. This article synthesizes current research findings, including molecular docking studies, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a methoxyphenyl group, cyano groups, and a dimethoxybenzoate moiety. Its molecular formula is , with a molecular weight of approximately 366.35 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of similar compounds exhibit significant anticancer activity. For instance, compounds containing the cyanoacrylate structure have been shown to inhibit monocarboxylate transporters (MCTs), which play a crucial role in cancer cell metabolism. Inhibition of MCTs can lead to reduced energy supply to cancer cells, ultimately impairing their viability .

Case Study:

In a study involving MCT1-expressing cancer cell lines (A-549 and MCF-7), compounds with structural similarities to this compound demonstrated significant antiproliferative effects. The half-maximal growth inhibition (GI50) values were reported as low as 25 µM, indicating potent activity against these cell lines .

| Compound | GI50 (µM) | Mechanism of Action |

|---|---|---|

| (Z)-methyl... | 25 | MCT inhibition |

| Similar Derivative | 20 | Apoptosis induction |

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Research on related compounds has shown inhibitory effects against various bacterial strains. For example, derivatives with similar cyanoacrylate structures exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Table of Antibacterial Activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of this compound with target enzymes such as DNA gyrase and topoisomerase IV. These studies revealed favorable binding modes and energies comparable to known inhibitors .

Scientific Research Applications

Structure and Composition

The compound has the following molecular characteristics:

- Molecular Formula : C₁₃H₁₃N₃O₃

- Molecular Weight : 231.25 g/mol

- IUPAC Name : methyl (Z)-2-cyano-3-(4-methoxyphenyl)but-2-enoate .

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of cyano-containing compounds have shown efficacy against various cancer cell lines due to their ability to inhibit specific enzymes involved in cancer progression .

Enzyme Inhibition : The compound's structural features suggest potential as a selective inhibitor for enzymes such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes and cancer metastasis. Molecular docking studies have demonstrated strong binding affinities, indicating its potential for further development as an anti-inflammatory agent .

Organic Synthesis

Building Block for Complex Molecules : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic additions and cycloadditions, makes it valuable in synthetic organic chemistry .

Synthesis of Novel Compounds : Researchers have successfully utilized (Z)-methyl 2-((2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)amino)-4,5-dimethoxybenzoate as a precursor for synthesizing novel compounds with enhanced biological activity, demonstrating its utility in drug discovery .

Material Science

Polymer Chemistry : The compound's reactive functional groups allow for incorporation into polymer matrices, leading to materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics. Research indicates that polymers derived from such compounds can exhibit improved mechanical and thermal properties .

Case Study 1: Anticancer Activity

A study published in MDPI examined the anticancer effects of related cyano compounds on breast cancer cell lines. The results showed significant inhibition of cell proliferation, suggesting that this compound could be developed further as a therapeutic agent against cancer .

Case Study 2: Synthesis of Bioactive Molecules

In a recent synthetic chemistry journal article, researchers reported the successful use of (Z)-methyl 2-(cyano) derivatives in the synthesis of bioactive molecules with enhanced potency against specific biological targets. This highlights the compound's role as a key intermediate in drug development pipelines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several methyl benzoate derivatives with triazine or sulfonylurea moieties are widely used as herbicides, as highlighted in . Key examples include:

| Compound Name | Functional Groups | Bioactivity/Application |

|---|---|---|

| Metsulfuron methyl ester | Triazine ring, sulfonylurea, methoxy | Herbicide (ALS inhibitor) |

| Ethametsulfuron methyl ester | Triazine, sulfonylurea, ethoxy | Herbicide (broadleaf weed control) |

| Target compound (Z)-methyl benzoate | Cyano, ene-amino, dimethoxy | Potential herbicide/pesticide* |

The target compound lacks the sulfonylurea and triazine groups found in commercial herbicides but incorporates a cyano group and a conjugated ene-amino system.

Bioactivity and Mechanism

Plant-derived bioactive compounds, such as those from C. gigantea (), exhibit insecticidal properties influenced by chemical structure and insect cuticle permeability . The target compound’s methoxy and cyano groups could enhance lipophilicity, promoting cuticle penetration in insects, akin to synthetic pyrethroids. However, unlike natural compounds with multiple bioactive alkaloids or terpenes, the target compound’s efficacy may rely on a single mode of action, such as disrupting neuronal sodium channels or mitochondrial function.

Toxicity Considerations

Heterocyclic amines in cooked food (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are carcinogenic due to DNA adduct formation () . The target compound’s (4-methoxyphenyl)amino group shares structural similarities with these mutagens but lacks the imidazo-pyridine core linked to carcinogenicity.

Q & A

Q. What are the key synthetic challenges in preparing (Z)-methyl 2-((2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)amino)-4,5-dimethoxybenzoate, and how can they be addressed methodologically?

The synthesis involves forming a Z-configured enaminone linkage, introducing the cyano group, and ensuring regioselective substitution on the benzoate core. Key challenges include:

- Steric hindrance during enaminone formation, which can lead to undesired E-isomers. Solution: Use polar aprotic solvents (e.g., DMF) and controlled temperatures (<60°C) to favor Z-configuration .

- Cyano group stability under basic conditions. Solution: Introduce the cyano group via a nucleophilic substitution using KCN or NaCN in anhydrous THF to avoid hydrolysis .

- Regioselectivity in methoxy substitution. Solution: Employ protective groups (e.g., tert-butyldimethylsilyl) on the benzoate core before methoxylation .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- 1H NMR : Assign Z/E configuration via coupling constants (J = 10–12 Hz for Z-configuration in enaminone protons) and methoxy group integration .

- IR Spectroscopy : Confirm the presence of cyano (~2200 cm⁻¹), carbonyl (~1680 cm⁻¹), and amide (~3300 cm⁻¹) groups .

- X-ray crystallography : Resolve absolute stereochemistry and intramolecular hydrogen bonding (e.g., between the cyano group and adjacent amide proton) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the cyano group in this compound under varying pH conditions?

Density Functional Theory (DFT) calculations can model protonation states and electron density distribution:

- At acidic pH : The cyano group may undergo partial protonation, increasing electrophilicity. Use Gaussian09 with B3LYP/6-31G* basis set to simulate charge distribution .

- At basic pH : Hydrolysis risk to carboxylic acid derivatives. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water) can predict hydrolysis pathways .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving the methoxyphenylamino moiety?

- Palladium catalysis : Use Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos ligand) for C–N bond formation with aryl halides. Monitor reaction progress via LC-MS to minimize deamination side reactions .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C, improving yield by 15–20% .

Q. How do steric and electronic effects influence the compound’s binding affinity in enzyme inhibition studies?

- Molecular docking : Dock the compound into the active site of target enzymes (e.g., kinases) using AutoDock Vina. The 4-methoxyphenyl group’s electron-donating methoxy enhances π-π stacking with aromatic residues (e.g., Tyr in ATP-binding pockets) .

- Structure-activity relationship (SAR) : Replace the cyano group with nitro or trifluoromethyl to assess electronic effects on IC₅₀ values .

Methodological Considerations

Q. How to resolve contradictory data in reaction yields reported for similar triazine-based intermediates?

Q. What experimental designs are recommended for studying the compound’s photostability in material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.